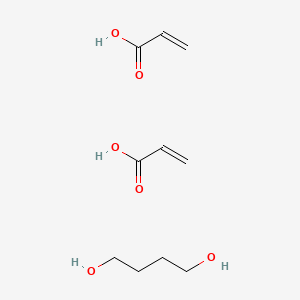

Butane-1,4-diol; 2-propenoic acid

Description

Overview of Butane-1,4-diol (BDO) in Chemical Feedstocks and Intermediates

Butane-1,4-diol (BDO) is an organic compound and a primary alcohol with the formula HOCH₂CH₂CH₂CH₂OH. nih.govatamanchemicals.comwikipedia.org It is a colorless, viscous, and hygroscopic liquid at room temperature, miscible with water, alcohols, and ketones. nih.govchembk.comchemcess.comsolubilityofthings.com Its two hydroxyl (-OH) groups, located at the terminal positions of a four-carbon chain, make it a highly versatile chemical intermediate. nih.govatamanchemicals.com

Industrially, BDO is produced through several routes. The Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde (B43269) followed by hydrogenation, is a historically significant and widely used method. ecoinvent.orggloballcadataaccess.orggoogle.comchemicalbook.comchemicalbook.com Other major industrial processes include the Davy process, which starts from maleic anhydride (B1165640), and methods based on feedstocks like butadiene and propylene (B89431). wikipedia.orgchemcess.comchemicalbook.comgoogle.com More recently, bio-based production routes using fermentation of sugars from biomass have been developed, offering a more sustainable alternative to traditional petrochemical methods. chemcess.comyoutube.commdpi.com

The primary significance of BDO lies in its role as a precursor to other high-value chemicals and polymers. atamanchemicals.comchemcess.com A major application is the production of tetrahydrofuran (B95107) (THF), an important industrial solvent, which is synthesized by the acid-catalyzed dehydration of BDO. nih.govatamanchemicals.comwikipedia.orgchemcess.com Furthermore, BDO is a key monomer in the synthesis of polyesters and polyurethanes. nih.govchemcess.com It is notably used to produce poly(butylene terephthalate) (PBT), a thermoplastic engineering polymer, and serves as a chain extender in the manufacturing of polyurethane elastomers. wikipedia.orgchemcess.commdpi.com

Overview of 2-Propenoic Acid (Acrylic Acid) in Chemical Feedstocks and Intermediates

2-Propenoic acid, more commonly known as acrylic acid, is the simplest unsaturated carboxylic acid, with the chemical formula CH₂=CHCOOH. nus.edu.sgwikipedia.org It is a colorless liquid with a characteristic acrid smell and is miscible with water, alcohols, and ethers. nus.edu.sgwikipedia.org Its chemical structure, featuring both a vinyl group and a carboxylic acid terminus, allows it to undergo a wide variety of reactions, particularly polymerization. nus.edu.sgwikipedia.orgacs.org

The dominant industrial production method for acrylic acid is the two-step vapor phase oxidation of propylene, a byproduct of ethylene (B1197577) and gasoline production. nus.edu.sgchemicalbook.comrice.eduazom.com This process first converts propylene to acrolein, which is then oxidized to acrylic acid. nus.edu.sgrice.edu While historically other methods existed, such as the hydrocarboxylation of acetylene (Reppe chemistry), the propylene oxidation route is now predominant for economic and environmental reasons. wikipedia.orgchemicalbook.com

The vast majority of acrylic acid produced is used to manufacture its esters, known as acrylates, and polymers. wikipedia.orgchemicalbook.com Acrylic acid and its esters readily polymerize to form homopolymers or copolymers, which are used in an extensive range of applications. wikipedia.org These include the production of superabsorbent polymers (SAPs) for hygiene products, as well as coatings, adhesives, textiles, plastics, and floor polishes. nus.edu.sgwikipedia.orgacs.orgchemicalbook.comontosight.ai The reactivity of its double bond and the functionality of its carboxyl group make acrylic acid a fundamental building block in the polymer industry. nus.edu.sg

Conceptual Framework for the Esterification and Derivatization of BDO and Acrylic Acid to Form Butanediol (B1596017) Acrylates

The reaction between Butane-1,4-diol and acrylic acid is a classic Fischer-Speier esterification, where the hydroxyl groups of the alcohol (BDO) react with the carboxylic acid group of acrylic acid to form an ester and water. Given that BDO has two hydroxyl groups and acrylic acid has one carboxyl group, the reaction can proceed in a stepwise manner to yield two primary products: a monoester and a diester.

The esterification is a reversible, consecutive reaction that can be represented as follows:

First Esterification: BDO reacts with one molecule of acrylic acid to form 4-hydroxybutyl acrylate (B77674) (HBA), a monoester, and one molecule of water. researchgate.netkorea.ac.kr

Second Esterification: The remaining hydroxyl group of HBA can then react with a second molecule of acrylic acid to form butane-1,4-diol diacrylate (BDDA), a diester, and another molecule of water. researchgate.netprepchem.com

This process is typically catalyzed by an acid. researchgate.net Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective, as are heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst 15). researchgate.netkorea.ac.krprepchem.com To drive the reaction towards the product side and achieve high conversion rates, the water produced during the reaction is continuously removed, often through azeotropic distillation. google.com

By controlling the molar ratio of the reactants and the reaction conditions, the process can be tailored to favor the production of either the monoacrylate or the diacrylate. researchgate.net These acrylate products are valuable monomers in their own right, used in radiation-curable coatings, adhesives, and specialty polymers, where they contribute properties like flexibility and cross-linking capabilities.

Scope and Objectives of Academic Research into Butane-1,4-diol; 2-Propenoic Acid Systems

Academic and industrial research into the BDO and acrylic acid system primarily focuses on optimizing the esterification process to efficiently and selectively produce high-purity butanediol acrylates. The key objectives of this research include:

Kinetic and Thermodynamic Studies: A fundamental goal is to understand the reaction kinetics and equilibrium of the consecutive esterification reactions. researchgate.net Researchers develop kinetic models to describe the reaction rates under various conditions, which is crucial for reactor design and process optimization. researchgate.net

Catalyst Development: There is ongoing research to find more efficient and environmentally benign catalysts. This involves comparing the performance of homogeneous catalysts, which can be difficult to separate from the product, with heterogeneous catalysts, which allow for easier recovery and recycling. researchgate.netkorea.ac.kr Studies investigate how different catalysts affect reaction rates and product selectivity.

Selectivity Control: Research aims to precisely control the reaction to maximize the yield of the desired product, whether it is the monoester (4-hydroxybutyl acrylate) or the diester (butane-1,4-diol diacrylate). This is achieved by manipulating parameters such as reactant molar ratios, temperature, pressure, and catalyst choice. researchgate.netkorea.ac.kr The selective synthesis of 1,4-butanediol (B3395766) monoacrylate is particularly challenging and important for specific polymer applications. google.com

Ultimately, the research strives to develop more sustainable, cost-effective, and efficient manufacturing processes for butanediol acrylates, which are critical components in the advanced materials sector.

Data Tables

The following tables provide a summary of the physical and chemical properties of the core compounds and detailed findings from research on their esterification.

Table 1: Physical and Chemical Properties of Core Reactants This table outlines the key properties of Butane-1,4-diol and 2-Propenoic acid.

| Property | Butane-1,4-diol | 2-Propenoic Acid |

| IUPAC Name | butane-1,4-diol | prop-2-enoic acid |

| Synonyms | 1,4-Butylene glycol, Tetramethylene glycol, 1,4-BD | Acrylic acid, Acroleic acid, Vinylformic acid |

| CAS Number | 110-63-4 nih.gov | 79-10-7 wikipedia.org |

| Molecular Formula | C₄H₁₀O₂ chemcess.com | C₃H₄O₂ wikipedia.org |

| Molar Mass | 90.12 g/mol nih.govchemcess.com | 72.06 g/mol wikipedia.org |

| Appearance | Colorless viscous liquid or solid nih.govatamanchemicals.comchembk.com | Clear, colorless liquid wikipedia.org |

| Density | 1.017 g/mL (at 20-25 °C) chembk.comchemcess.com | 1.051 g/mL wikipedia.org |

| Melting Point | 16-20.2 °C nih.govchembk.comchemcess.com | 14 °C wikipedia.org |

| Boiling Point | 230-230.5 °C nih.govchembk.comchemcess.com | 141 °C wikipedia.org |

| Solubility in Water | Miscible nih.govchembk.comsolubilityofthings.comwikipedia.org | Miscible wikipedia.org |

This data is compiled from multiple sources for accuracy. nih.govatamanchemicals.comchembk.comchemcess.comsolubilityofthings.comwikipedia.org

Table 2: Detailed Research Findings on the Esterification of BDO and Acrylic Acid This table presents specific data from experimental studies on the synthesis of butanediol acrylates.

| Study Focus | Reactants & Molar Ratio | Catalyst | Conditions | Key Findings & Outcomes |

| Synthesis of Butane-1,4-diol diacrylate prepchem.com | Butane-1,4-diol (6.76 kg), Acrylic acid (10.8 kg) | Acid ion exchanger (Lewatit 3333), p-methoxyphenol (inhibitor) | Boiling (63-70 °C), atmospheric pressure, air sparging, 62 hours | Reaction discontinued (B1498344) at an acid number of 25. Produced 14.5 kg of clear, high-reactivity butane-1,4-diol bisacrylate. |

| Kinetics of Consecutive Esterification researchgate.net | Acrylic acid / BDO (various mole ratios) | Sulfuric acid | 70-90 °C, 1 atm, batch stirred reactor | The reaction is a two-step consecutive, reversible process. A kinetic model was proposed where each step follows a first-order rate expression. Activation energy was determined to be 39.4 kJ/mol. |

| Synthesis of 4-Hydroxybutyl Acrylate (HBA) korea.ac.kr | Acrylic acid (AA), 1,4-Butanediol (BD) | Amberlyst 15 (ion-exchange resin) | Batch reactive distillation, reduced pressure (400-760 mm Hg) | Reactive distillation was highly effective for increasing the reaction rate of BD by removing water. This method enabled the production of high-purity HBA. |

| Preparation of 1,4-Butanediol mono(meth)acrylate google.com | (Meth)acrylic acid, 1,4-Butanediol | Acidic esterification catalysts | Azeotropic distillation to remove water | A process was developed where unreacted BDO in the aqueous phase is converted to THF, which is then separated. This allows for (meth)acrylic acid conversion of 95 mol% and BDO conversion of 99 mol%, with >98% of BDO converted into valuable mono(meth)acrylate and THF products. |

Structure

2D Structure

Properties

Molecular Formula |

C10H18O6 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

butane-1,4-diol;prop-2-enoic acid |

InChI |

InChI=1S/C4H10O2.2C3H4O2/c5-3-1-2-4-6;2*1-2-3(4)5/h5-6H,1-4H2;2*2H,1H2,(H,4,5) |

InChI Key |

OASGATRVPUDXHX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)O.C=CC(=O)O.C(CCO)CO |

Origin of Product |

United States |

**synthetic Methodologies for Derivatives of Butane 1,4 Diol and 2 Propenoic Acid**

Direct Esterification Pathways to Butanediol (B1596017) Acrylates

Direct esterification is the most common method for producing butanediol acrylates. This reversible reaction involves the direct combination of 1,4-butanediol (B3395766) and acrylic acid, typically in the presence of an acid catalyst, to form the desired ester and water as a byproduct. google.comresearchgate.net To drive the reaction towards the product side and achieve high yields, the water formed during the reaction is continuously removed, often through azeotropic distillation. google.com The reaction can produce both the monoester (4-hydroxybutyl acrylate) and the diester (1,4-butanediol diacrylate), and controlling the selectivity towards the desired product is a key challenge. Using a large excess of the diol can favor the formation of the monoester. google.com

A variety of catalytic systems have been investigated to enhance the rate and selectivity of the esterification of 1,4-butanediol with acrylic acid.

Homogeneous Catalysts: Strong protic acids like sulfuric acid and p-toluenesulfonic acid are effective homogeneous catalysts for this reaction. researchgate.netsci-hub.st The mechanism involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol. mdpi.com While efficient, homogeneous catalysts present challenges in separation from the reaction mixture and can lead to corrosion and waste generation. sci-hub.stmdpi.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively studied. Ion-exchange resins, such as Amberlyst 15, have proven to be effective and offer advantages like easy separation and reusability. sci-hub.stkorea.ac.krresearchgate.net The reaction mechanism on these porous catalysts involves the diffusion of reactants into the catalyst pores, adsorption onto the active sites, the surface reaction, and subsequent diffusion of the products back into the bulk liquid. mdpi.com Other heterogeneous catalysts explored include sulfated zirconia, which has shown good activity and improved resistance to deactivation compared to ion-exchange resins. capes.gov.br

The esterification of 1,4-butanediol with acrylic acid proceeds in a consecutive, reversible manner. researchgate.net The first step is the formation of the monoester, 4-hydroxybutyl acrylate (B77674) (HBA), and water. The second step involves the further esterification of HBA with another molecule of acrylic acid to produce the diester, 1,4-butanediol diacrylate (BDDA), and another molecule of water. researchgate.net

Table 1: Comparison of Catalytic Systems for Butanediol Acrylate Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | High activity | Difficult to separate, corrosive, waste generation |

| Heterogeneous | Amberlyst 15, Sulfated Zirconia | Easy separation, reusable, less corrosive | Potential for lower activity, deactivation |

Understanding the kinetics and thermodynamics of butanediol acrylate formation is crucial for optimizing reactor design and process conditions. The esterification reaction is an equilibrium-limited and endothermic process. researchgate.net

Kinetic studies on the esterification of acrylic acid with butanols, often used as a model system, have shown that the reaction rate is influenced by temperature, reactant molar ratio, and catalyst concentration. researchgate.net For the reaction of 1,4-butanediol with acrylic acid catalyzed by sulfuric acid, it has been found that each step of the consecutive, reversible reaction follows a first-order rate expression with respect to each component. researchgate.net The reaction rates are strongly dependent on the reaction pressure, especially when reactive distillation is employed to remove water, which significantly increases the rate of 1,4-butanediol disappearance. korea.ac.kr

Thermodynamic parameters such as reaction enthalpy and entropy have been determined for similar esterification reactions. For the synthesis of butyl acrylate, the standard enthalpy (ΔH°) was found to be 12.39 ± 4.80 kJ/mol and the standard entropy (ΔS°) was 59.98 ± 13.87 J/mol·K, indicating an endothermic reaction. researchgate.net

Table 2: Kinetic Parameters for a Related Esterification Reaction (Butyl Acrylate Synthesis)

| Parameter | Value |

| Activation Energy (kc) | 1.52 x 107 - 66988/(RT) mol·gcat-1·min-1 |

| Equilibrium Constant (Keq) | exp((-(1490 ± 577)/T + (7.21 ± 1.67)) |

| Standard Enthalpy (ΔH°) | 12.39 ± 4.80 kJ/mol |

| Standard Entropy (ΔS°) | 59.98 ± 13.87 J/mol·K |

| Data from a study on n-butanol and acrylic acid esterification. researchgate.net |

Process intensification strategies aim to improve the efficiency, safety, and sustainability of chemical processes. For butanediol acrylate synthesis, a key strategy is the integration of reaction and separation in a single unit, which can overcome equilibrium limitations by continuously removing the water byproduct. sci-hub.stdntb.gov.ua

Reactive Distillation: This is a highly effective technique where the reactor also acts as a distillation column. korea.ac.kr The esterification of acrylic acid with 1,4-butanediol in a batch reactive distillation setup using Amberlyst 15 as a catalyst has been shown to significantly increase the reaction rate and allow for the production of high-purity 4-hydroxybutyl acrylate. korea.ac.kr Operating under vacuum pressure helps to lower the boiling point and facilitate water removal. korea.ac.krgoogle.com To prevent the polymerization of the acrylic reactants and products, which is a significant risk at higher temperatures, an air-bubbling operation can be successfully employed. korea.ac.kr

Membrane Reactors: Pervaporation-aided esterification is another promising process intensification strategy. sci-hub.st A membrane that is selective for water is integrated with the reactor to continuously remove the water byproduct, thus shifting the equilibrium towards the products and increasing conversion. sci-hub.stmdpi.com This allows the reaction to proceed at milder temperatures, which can help to minimize side reactions and polymerization. sci-hub.st

Advanced Reactor Configurations: Research has also explored various reactor configurations to optimize the synthesis process. These include continuous stirred-tank reactors (CSTRs), plug flow reactors (PFRs), and combinations of these in series. nih.gov The choice of reactor design depends on factors such as the reaction kinetics and the desired product purity.

Alternative Synthetic Routes to Butanediol-Derived Acrylates

Besides direct esterification, other synthetic methods are being explored to produce butanediol acrylates, often with the goal of using milder reaction conditions or different starting materials.

Transesterification is an alternative route that involves the reaction of an acrylate ester, such as methyl acrylate or ethyl acrylate, with 1,4-butanediol to produce the desired butanediol acrylate and a volatile alcohol byproduct (methanol or ethanol). acs.orgrsc.org This method can be advantageous as it avoids the production of water, simplifying product purification.

Catalytic systems for transesterification include homogeneous catalysts like titanium alkoxides and heterogeneous catalysts. nih.gov Recently, zinc-based catalysts have been developed for the selective monoesterification of diols with methyl acrylate. acs.org These catalysts have shown high efficiency and selectivity, suppressing side reactions like Michael addition and polymerization. acs.org Continuous flow reaction systems using immobilized zinc catalysts have been developed to continuously produce 4-hydroxybutyl acrylate from methyl acrylate and 1,4-butanediol. acs.orgacs.org

Enzymatic and biocatalytic methods offer a green and sustainable alternative for the synthesis of butanediol acrylates. These processes utilize enzymes, typically lipases, as catalysts. mdpi.com Enzymatic reactions are highly selective and operate under mild conditions, which can reduce energy consumption and the formation of byproducts. mdpi.com

The use of immobilized lipases is a key strategy to improve the stability and reusability of the biocatalyst. mdpi.com The integration of enzymatic catalysis with process intensification techniques like pervaporation to remove byproducts can further enhance the efficiency of the process. mdpi.com While still an emerging area, biocatalysis holds significant promise for the future of sustainable chemical production.

**polymerization Science and Material Applications of Butane 1,4 Diol; 2 Propenoic Acid Derivatives**

Radical Polymerization of Butanediol (B1596017) Acrylates

Radical polymerization is a predominant method for polymerizing butanediol acrylates, proceeding via a chain-reaction mechanism that includes initiation, propagation, and termination steps. fujifilm.com This method is valued for its tolerance to various functional groups and reaction conditions.

The initiation of radical polymerization requires the generation of free radicals from an initiator molecule. These radicals then react with a monomer unit, starting the polymer chain. fujifilm.com The most common methods for generating these initial radicals are thermal decomposition and redox reactions. fujifilm.comresearchgate.net

Thermal Initiators: Compounds like peroxides and azo compounds are frequently used as thermal initiators. When heated, these molecules decompose to form highly reactive radicals. fujifilm.com For instance, benzoyl peroxide (BPO) can be used to initiate the polymerization of butyl acrylate (B77674), with the rate of polymerization increasing with higher initiator concentrations.

Redox Initiator Systems: Redox systems generate radicals at lower temperatures through the reaction between an oxidizing and a reducing agent. researchgate.net A common example is the system of potassium persulfate (KPS) as the initiator and N,N,N′,N′-tetramethylethylenediamine (TMEDA) as the accelerator. researchgate.net This method allows for rapid polymerization at or near room temperature.

Initiation: The initiator (I) generates free radicals (R•), which then react with a monomer molecule (M) to form a monomer radical (M•). fujifilm.com

Propagation: The monomer radical adds to subsequent monomer molecules, rapidly extending the polymer chain. fujifilm.com

Termination: The growth of a polymer chain is stopped through either combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another. fujifilm.com

Chain Transfer: A growing polymer chain can transfer its radical activity to another molecule, such as a monomer, solvent, or a chain transfer agent. This terminates the existing chain and initiates a new one. fujifilm.comlibretexts.org

The kinetics of the radical polymerization of butanediol acrylates are influenced by several factors, including initiator concentration, temperature, and monomer concentration. An increase in initiator concentration or temperature generally leads to a higher rate of polymerization. However, very high temperatures can sometimes lead to a decrease in the final monomer conversion.

For bifunctional monomers like 1,4-butanediol (B3395766) diacrylate (BDDA), the polymerization process leads to the formation of a three-dimensional polymer network. The kinetics of this network formation are complex. Initially, linear or branched polymer chains are formed. As the reaction progresses, these chains become crosslinked through the reaction of the pendant acrylate groups, leading to a rapid increase in viscosity and the formation of a gel-like structure. The point at which a continuous network is formed is known as the gel point.

Real-time analysis techniques, such as Fourier transform infrared (FTIR) spectroscopy, can be used to monitor the polymerization kinetics by tracking the disappearance of the monomer's characteristic chemical bonds over time. nih.gov

The functionality of the monomer, meaning the number of polymerizable groups per molecule, is a critical determinant of the final polymer architecture and properties.

Monofunctional Monomers: Monomers with a single polymerizable group, like butyl acrylate, form linear polymer chains. rsc.org

Bifunctional Monomers: Monomers with two polymerizable groups, such as 1,4-butanediol diacrylate, act as crosslinking agents. polysciences.com They connect polymer chains, leading to the formation of a network structure.

The crosslinking density , which is the number of crosslinks per unit volume of the polymer, is directly influenced by the concentration of the bifunctional monomer in the formulation. A higher concentration of BDDA results in a higher crosslinking density. semanticscholar.orgnih.gov

Interactive Table: Effect of Crosslinking Density on Polymer Properties

| Property | Effect of Increasing Crosslinking Density | Rationale |

| Mechanical Strength | Increases | More crosslinks create a more rigid and stronger network. polysciences.com |

| Flexibility | Decreases | The network becomes more constrained and less able to deform. researchgate.net |

| Swelling in Solvents | Decreases | A tighter network restricts the penetration of solvent molecules. nih.gov |

| Glass Transition Temp (Tg) | Generally Increases | The mobility of the polymer chains is reduced. semanticscholar.org |

The architecture of the polymer can be further tailored by controlling the polymerization process. Techniques like controlled radical polymerization (CRP) can be used to synthesize polymers with well-defined molar masses and more complex architectures, such as block copolymers, star polymers, and branched polymers. specificpolymers.comumn.edu For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of CRP, utilizes a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with low polydispersity. specificpolymers.com

Advanced Polymerization Techniques

Beyond conventional free radical polymerization, other techniques can be employed to polymerize butanediol acrylates, offering unique control over the polymerization process and the resulting material properties.

While radical polymerization is most common for acrylates, anionic and cationic polymerization methods can also be utilized, particularly for other monomer systems that can be combined with butanediol derivatives.

Anionic Polymerization: This method is initiated by a nucleophile, and the propagating species is a carbanion. libretexts.org Anionic polymerization can produce polymers with very narrow molecular weight distributions. It is often used for monomers with electron-withdrawing groups. For example, the anionic ring-opening polymerization of β-butyrolactone can be used to synthesize biodegradable polyesters. mdpi.com

Cationic Polymerization: Initiated by an acid, the propagating species in this case is a carbocation. libretexts.org This method is typically used for monomers with electron-donating groups.

The application of these techniques directly to butanediol diacrylate is less straightforward due to the reactivity of the acrylate group's carbonyl, which can interfere with the ionic propagating centers.

Photopolymerization, particularly UV curing, is a widely used technique for polymerizing 1,4-butanediol diacrylate. sigmaaldrich.comsigmaaldrich.com This method offers several advantages, including high reaction rates at ambient temperature, low energy consumption, and spatial and temporal control over the polymerization process.

The process involves a formulation that includes the monomer (BDDA), a photoinitiator, and other additives. When exposed to UV light, the photoinitiator generates free radicals, which then initiate the polymerization of the acrylate groups. squarespace.com This rapid curing process transforms the liquid resin into a solid, crosslinked polymer.

Interactive Table: Components of a UV-Curable System with 1,4-Butanediol Diacrylate

| Component | Function | Example |

| Monomer | Forms the polymer backbone and network. | 1,4-Butanediol diacrylate (BDDA) polysciences.com |

| Photoinitiator | Absorbs UV light and generates free radicals. | Benzophenone, Irgacure series |

| Co-monomer | Modifies properties like viscosity and flexibility. | (Hydroxypropyl)methacrylate (HPMA) squarespace.com |

| Inhibitor | Prevents premature polymerization during storage. | Hydroquinone (HQ) sigmaaldrich.com |

The rapid curing and the properties of the resulting polymer make UV-curable systems based on BDDA suitable for applications such as coatings, adhesives, inks, and in 3D printing. sigmaaldrich.comsigmaaldrich.com

Michael Addition Polymerization for Specific Architectures

Michael addition polymerization is a versatile technique for creating polymers with well-defined structures under mild conditions. researchgate.net This method involves the conjugate addition of a nucleophile (the Michael donor) to an electron-deficient alkene (the Michael acceptor), such as the acrylate groups in BDDA.

One key application of this reaction is the synthesis of hyperbranched and star polymers. For instance, the oxa-Michael addition polymerization, using a trifunctional hydroxyl monomer with a diacrylate like 1,6-hexanediol (B165255) diacrylate (a molecule structurally similar to BDDA), can produce hyperbranched polymers with high molecular weights and a high degree of branching. rsc.org This process can be catalyzed by bases like t-BuP2 and proceeds efficiently at room temperature. rsc.org The resulting branched polymers often retain reactive acrylate functionalities, allowing for further post-functionalization. rsc.org

Similarly, the "arms-first" approach in controlled polymerization techniques can utilize BDDA as a cross-linking agent to form star polymers. researchgate.net In this method, linear polymer "arms" are first synthesized and then linked together using a difunctional monomer like BDDA to create a star-shaped architecture. researchgate.net

Furthermore, thiol-ene and aza-Michael addition reactions offer pathways to create specific polymer architectures. rsc.orgelectronicsandbooks.comrsc.orgresearchgate.net The reaction of multifunctional thiols or amines with diacrylates such as BDDA can lead to the formation of porous polymer networks. rsc.orgresearchgate.net The morphology of these porous structures, whether characterized by connected globules or co-continuous phases, can be controlled by adjusting reaction conditions like catalyst concentration. rsc.orgresearchgate.net These porous polymers exhibit interesting properties, such as the ability to absorb organic solvents and display unique mechanical characteristics based on their internal structure. rsc.org

Copolymerization Strategies with Other Monomers

Copolymerization of BDDA with other monomers is a crucial strategy to tailor the properties of the final polymer material, creating multi-component systems with a wide range of performance characteristics.

The composition and sequence distribution of a copolymer are governed by the reactivity ratios (r1 and r2) of the comonomers. open.edunih.gov These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus a unit of the comonomer (cross-propagation). open.edu

For free-radical copolymerization, different scenarios can arise based on the values of r1 and r2:

Ideal Copolymerization (r1 * r2 = 1): The monomers are randomly incorporated into the polymer chain.

Alternating Copolymerization (r1 and r2 are close to 0): The monomers tend to add to the chain in an alternating sequence.

Block Copolymerization (r1 > 1 and r2 > 1): Long sequences of each monomer are formed.

Statistical Copolymerization: Most copolymerization reactions fall between these ideal cases, leading to a statistical distribution of monomer units.

The following table presents representative reactivity ratios for common monomer pairs, illustrating the diversity of copolymer behaviors. While BDDA is not listed, these examples demonstrate the fundamental principles that would govern its copolymerization.

Reactivity Ratios for Free Radical Chain Growth Polymerization

| Monomer 1 | Monomer 2 | r1 | r2 |

|---|---|---|---|

| Acrylonitrile | 1,3-Butadiene | 0.02 | 0.3 |

| Acrylonitrile | Methyl methacrylate (B99206) | 0.15 | 1.22 |

| Acrylonitrile | Styrene | 0.04 | 0.40 |

| 1,3-Butadiene | Methyl methacrylate | 0.75 | 0.25 |

| 1,3-Butadiene | Styrene | 1.35 | 0.78 |

| Methyl methacrylate | Styrene | 0.46 | 0.52 |

| Styrene | Vinyl acetate | 55 | 0.01 |

| Styrene | Vinyl chloride | 17 | 0.02 |

Data sourced from open.edu

The design of multi-component polymeric systems allows for the creation of materials with tailored and often enhanced properties compared to their individual components. tue.nl These systems can be simple physical blends or more complex structures like copolymers and interpenetrating polymer networks (IPNs). tue.nlresearchgate.net

Enzymatic catalysis, for example, has been employed to synthesize multi-component polyesters and mixed polyester-polyamides. nih.gov In one study, the effect of adding a third component, such as 1,4-butanediol, to the copolymerization of dimethyl 5-hydroxyisophthalate and poly(ethylene glycol 600) was investigated, demonstrating a method to create terpolymers with varied functional groups. nih.gov

Another approach involves creating core-shell latex particles for self-stratifying coatings. illinois.edunih.gov These systems consist of two incompatible polymers, where one forms the core and the other the shell of a particle. illinois.edunih.gov Upon film formation, the two polymers can phase-separate, creating a layered structure from a single application. illinois.edunih.gov The molecular weight of the shell polymer has been shown to be a critical factor in controlling the kinetics of this phase separation. illinois.edunih.gov

Furthermore, 1,4-butanediol is utilized as a chain extender in the synthesis of polyurethanes. mdpi.com It reacts with isocyanate prepolymers to build molecular weight and influence the final mechanical properties of the material. mdpi.com

Structure-Property Relationships in Polymer Networks Derived from Butanediol Acrylates

The macroscopic properties of polymer networks derived from butanediol acrylates are directly linked to their molecular structure and network architecture. researchgate.netnih.gov Understanding these relationships is crucial for designing materials with specific performance characteristics.

The structure of the diacrylate monomer plays a pivotal role in determining the properties of the resulting polymer network. nih.gov BDDA, with its short, four-carbon chain, leads to a high cross-linking density. longchangchemical.com This high density results in a rigid polymer network with high hardness and abrasion resistance. longchangchemical.com In contrast, diacrylates with longer, more flexible chains, such as 1,6-hexanediol diacrylate (HDDA), produce networks with lower cross-link density, leading to greater flexibility and impact resistance. longchangchemical.com

The presence of side groups on the monomer also has a significant impact. For example, methacrylate monomers, which have a methyl group on the alpha-carbon, polymerize more slowly than their corresponding acrylate counterparts. researchgate.net This can affect the morphology of the resulting network, with acrylates tending to form uniform networks and methacrylates forming more lace-like structures. researchgate.net

In copolymer networks, the properties are often a function of the constituent monomers. For example, in networks of poly(alkyl acrylates) crosslinked with BDDA, the length of the alkyl ester chain on the acrylate comonomer significantly affects the material's toughness. semanticscholar.org A network based on methyl acrylate was found to have a much higher fracture energy compared to those based on ethyl or butyl acrylate, an effect attributed to its glass transition temperature being near room temperature. semanticscholar.org

The following table summarizes the influence of monomer structure on key network properties:

Influence of Monomer Structure on Polymer Network Properties

| Structural Feature | Influence on Network | Resulting Property |

|---|---|---|

| Short, rigid diacrylate chain (e.g., BDDA) | High cross-link density | High hardness, high modulus, abrasion resistance longchangchemical.com |

| Long, flexible diacrylate chain (e.g., HDDA) | Lower cross-link density | Increased flexibility, higher impact resistance longchangchemical.com |

| Presence of methyl side group (methacrylate vs. acrylate) | Slower polymerization, steric hindrance | Can lead to different network morphologies (e.g., lace-like vs. uniform) researchgate.net |

| Comonomer with short alkyl ester chain (e.g., methyl acrylate) | Higher glass transition temperature | Increased toughness and fracture energy near Tg semanticscholar.org |

The morphology and topology of a polymer network refer to the spatial arrangement and connectivity of the polymer chains. Controlling these features is essential for fine-tuning the material's properties.

In hybrid polymerization systems, such as those combining radical and cationic photopolymerization, the relative reaction rates can be used to control phase separation and morphology. rsc.org For example, in a system containing a methacrylate and a cationic oxetane/epoxide comonomer system, a large difference in polymerization rates leads to highly phase-separated structures. rsc.org By adjusting the comonomer ratio to make the rates more similar, a more interpenetrating network can be formed. rsc.org This control over morphology allows for the tailoring of mechanical properties like tensile strength and elongation. rsc.org

The formation of cyclic structures within the network is another important topological feature. dtu.dk Monomers with more flexible connecting groups are more prone to cyclization, which can delay the gel point of the polymerization. nih.gov

Techniques like membrane emulsification can be used to control the morphology of polymer nanoparticles. researchgate.net By forcing a polymer solution through a porous membrane, it is possible to create nano-objects with different shapes by varying parameters such as pressure and pore size. researchgate.net

Furthermore, the introduction of reversible addition-fragmentation chain transfer (RAFT) agents into the polymerization can be used to control the network topology. mit.edu This can lead to improved mechanical properties, such as increased tensile toughness in acrylic photopolymer networks. mit.edu

**advanced Characterization Methodologies for Butane 1,4 Diol; 2 Propenoic Acid Derivatives and Their Polymers**

Spectroscopic Analysis for Molecular Structure and Reaction Monitoring

Spectroscopic techniques are fundamental in the characterization of these materials, offering detailed insights into their chemical makeup and the changes they undergo during polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers. creative-biostructure.com It provides information on the chemical environment of atomic nuclei, allowing for the identification of monomer composition, chain sequences, and stereoregularity (tacticity). creative-biostructure.comnsf.gov Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.

In the analysis of polymers derived from butane-1,4-diol and 2-propenoic acid, NMR is instrumental in confirming the successful synthesis and elucidating the polymer's microstructure. For instance, in the ¹H NMR spectrum of poly(butyl acrylate), distinct signals corresponding to the protons in the butyl group and the acrylate (B77674) backbone can be identified and quantified. researchgate.netpolymersource.ca The integration of vinyl proton signals can be compared to the acrylic backbone signals to determine the extent of monomer conversion during polymerization. whiterose.ac.uk

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,4-butanediol (B3395766) diacrylate (BDDA) would be expected to show characteristic peaks for the vinyl protons (CH2=CH-), the protons of the butylenes glycol core (-OCH2CH2CH2CH2O-), and the protons adjacent to the ester group. The disappearance of the vinyl proton signals during polymerization provides a direct method for monitoring the reaction progress. whiterose.ac.uk

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy offers a more detailed view of the carbon backbone of the polymer. nih.govnih.gov It can distinguish between different carbon environments, which is particularly useful for analyzing the sequence distribution in copolymers and identifying subtle structural variations. In polyesters derived from 1,4-butanediol, the carbon signals of the ester group and the butanediol (B1596017) unit can be clearly identified. researchgate.net

The following table summarizes typical NMR data for related compounds and polymers:

| Compound/Polymer | Nucleus | Chemical Shift (δ) ppm | Assignment |

| 1,4-Butanediol | ¹H | Not specified | Not specified |

| 1,4-Butanediol Dimethacrylate | ¹H | Not specified | Not specified |

| Poly(butyl acrylate) | ¹H | Not specified | Not specified |

| Polyester (B1180765) from FDCA and 1,4-butanediol | ¹H | 7.19 | Furan protons (H3, H5) |

| Polyester from FDCA and 1,4-butanediol | ¹H | 4.38 | Ester -OCH₂- |

| Polyester from FDCA and 1,4-butanediol | ¹H | 1.89 | -CH₂- adjacent to -OCH₂- |

| Polyester from FDCA and 1,4-butanediol | ¹³C | 157.99 | C=O |

| Polyester from FDCA and 1,4-butanediol | ¹³C | 146.75 | Furan C2/C5 |

| Polyester from FDCA and 1,4-butanediol | ¹³C | 118.51 | Furan C3/C4 |

| Polyester from FDCA and 1,4-butanediol | ¹³C | 64.94 | Ester -COOCH₂- |

| Polyester from FDCA and 1,4-butanediol | ¹³C | 25.24 | Ester -CH₂CH₂- |

This table presents a compilation of data from various sources and may not represent a single, unified analysis.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule or polymer. globalspec.comyoutube.com These methods are based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be detected by their interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for detecting polar functional groups. In the context of butane-1,4-diol and 2-propenoic acid derivatives, IR can be used to monitor the polymerization process by observing the disappearance of the C=C stretching vibration of the acrylate group (typically around 1635 cm⁻¹) and the appearance or changes in the C=O stretching vibration of the ester group (around 1725 cm⁻¹). nih.govchemicalbook.com The presence of hydroxyl groups in the starting material, 1,4-butanediol, can be identified by a broad absorption band in the region of 3200-3600 cm⁻¹. researchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and provides complementary information to IR spectroscopy. physicsopenlab.orgpragolab.cz It is particularly well-suited for analyzing the carbon-carbon double bonds in the acrylate monomers and can also be used to study the polymer backbone. physicsopenlab.org Raman microscopy allows for the analysis of very small sample areas, which is beneficial for studying polymer blends and composites. pragolab.cz

The table below lists some characteristic IR absorption bands for functional groups relevant to these compounds:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| O-H (in alcohols) | Stretching, broad | 3200 - 3600 |

| C=O (in esters) | Stretching | ~1725 |

| C=C (in acrylates) | Stretching | ~1635 |

| C-O (in esters) | Stretching | 1000 - 1300 |

Data compiled from publicly available spectral databases. nih.govchemicalbook.comresearchgate.netnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. lcms.cz It provides information about the molecular weight of a compound and can also be used to elucidate its structure by analyzing the fragmentation patterns of the molecule. lcms.cz

For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are often coupled with mass analyzers such as Time-of-Flight (TOF) to determine the molecular weight distribution of the polymer chains. lcms.cznih.gov Single-stage MS can provide average molecular weight measurements, while dual-stage mass spectrometry (MS/MS) can yield detailed structural information about the repeating units, end groups, and backbone connectivity. lcms.cz

The fragmentation pattern observed in a mass spectrum is unique to a particular molecule and can be used as a "fingerprint" for identification. For example, the mass spectrum of 1,4-butanediol shows characteristic fragments that can be used to confirm its presence in a sample. nist.gov

Chromatographic Techniques for Composition and Molecular Weight Distribution

Chromatography is a set of laboratory techniques for the separation of mixtures. It is widely used in polymer analysis to determine the composition of a sample and the distribution of molecular weights.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.netresearchgate.net It is particularly useful for analyzing volatile starting materials, residual monomers, and low molecular weight byproducts in a polymer sample. google.comnih.gov

In the synthesis of polymers from butane-1,4-diol and 2-propenoic acid, GC can be used to check the purity of the monomers and to quantify any unreacted monomer or volatile impurities in the final product. researchgate.netthermofisher.com The identity of the separated components can be confirmed by comparing their retention times with those of known standards or by coupling the GC to a mass spectrometer (GC-MS) for positive identification. google.com

High-performance liquid chromatography (HPLC) is a powerful technique for separating non-volatile or thermally unstable compounds. sielc.comprotocols.iosielc.com In polymer science, a specific type of HPLC called size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) is commonly used to determine the molecular weight distribution of polymers. nih.govwaters.com

By passing a polymer solution through a column packed with porous gel, the polymer molecules are separated based on their size in solution. Larger molecules elute first, followed by smaller molecules. The output from the detector can then be used to construct a molecular weight distribution curve. nih.govwaters.com

HPLC can also be used in other modes, such as reversed-phase chromatography, to separate and quantify non-volatile components like additives, stabilizers, or higher molecular weight oligomers in a polymer sample. sielc.comprotocols.iosielc.com For instance, an HPLC method has been developed for the analysis of 1,4-butanediol diacrylate. sielc.comsielc.com

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgshimadzu.com.au The fundamental principle of SEC is the separation of molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with porous beads. wikipedia.orgyoutube.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. shimadzu.com.auyoutube.com Conversely, smaller molecules can penetrate the pores to varying degrees, resulting in a longer retention time. shimadzu.com.auyoutube.com

This separation mechanism allows for the determination of key molecular weight parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. nih.gov For polymers of butane-1,4-diol diacrylate, SEC is instrumental in understanding how synthesis conditions affect the final polymer chain lengths. A typical SEC system consists of a solvent delivery system, an injector, a series of columns, and one or more detectors (e.g., refractive index, UV, light scattering). wikipedia.org

The choice of mobile phase (solvent) and column packing material is critical and depends on the solubility of the polymer being analyzed. shimadzu.com.au For instance, organic-soluble polymers like those based on butane-1,4-diol diacrylate are typically analyzed using GPC with an organic solvent as the mobile phase. shimadzu.com.au

Table 1: Illustrative SEC Data for a Hypothetical Poly(butane-1,4-diol diacrylate) Sample

| Parameter | Value | Description |

| Mn ( g/mol ) | 15,000 | Number-average molecular weight |

| Mw ( g/mol ) | 35,000 | Weight-average molecular weight |

| PDI | 2.33 | Polydispersity Index (Mw/Mn) |

This table presents hypothetical data to illustrate the type of information obtained from an SEC analysis.

Thermal Analysis Techniques in Polymer Science

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. polymerinnovationblog.com These methods are crucial for characterizing the thermal behavior of polymers derived from butane-1,4-diol diacrylate.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymerization Kinetics

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of polymers. hu-berlin.dehu-berlin.de It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nlmdpi.com This allows for the determination of key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). eag.com

For amorphous polymers or the amorphous regions of semi-crystalline polymers, the glass transition is a critical characteristic. It represents the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de The Tg is observed as a step-like change in the heat flow signal on a DSC thermogram. eag.com

In addition to characterizing thermal transitions, DSC can be used to study polymerization kinetics. The heat released during the exothermic polymerization of monomers like butane-1,4-diol diacrylate can be measured to determine the extent of reaction and the rate of polymerization. hu-berlin.de

Table 2: Typical Thermal Transitions for a Crosslinked Poly(butane-1,4-diol diacrylate) determined by DSC

| Thermal Event | Temperature (°C) | Description |

| Glass Transition (Tg) | ~ 65 | Transition from glassy to rubbery state |

| Decomposition Onset | > 250 | Temperature at which thermal degradation begins |

Note: These are representative values and can vary based on the specific formulation and crosslinking density.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. polymerinnovationblog.comtaylorandfrancis.com It is an essential tool for assessing the thermal stability of polymers. taylorandfrancis.com The resulting TGA curve plots mass loss against temperature, providing information about decomposition temperatures, the presence of volatile components, and the composition of filled materials. polymerinnovationblog.comyoutube.com

When analyzing polymers of butane-1,4-diol diacrylate, TGA can determine the onset temperature of degradation, which is a key indicator of its thermal stability. taylorandfrancis.com The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to investigate thermo-oxidative degradation. polymerinnovationblog.com The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to distinguish between different degradation steps. polymerinnovationblog.com

Table 3: TGA Data for a Cured Poly(butane-1,4-diol diacrylate) Resin

| Parameter | Temperature (°C) | Description |

| Onset of Decomposition (5% weight loss) | 280 | Temperature at which significant degradation begins |

| Temperature of Maximum Decomposition Rate | 350 | Peak of the DTG curve, indicating the fastest degradation |

| Residual Mass at 600°C | < 5% | Amount of non-volatile material remaining |

This data is illustrative and can be influenced by the specific polymer structure and any additives present.

Microscopic and Morphological Characterization of Polymer Networks

Understanding the three-dimensional structure and surface features of polymer networks is crucial for correlating their macroscopic properties with their microstructure. Techniques like Scanning Electron Microscopy (SEM) are often employed for this purpose.

In a study involving poly(ester-urethane-acrylate) (PEUA) copolymers with methyl methacrylate (B99206) (MMA), SEM was used to examine the morphology of the crosslinked sheets. researchgate.net The miscibility and compatibility of the components, as revealed by SEM images, were found to directly impact the material's properties. For instance, a more rigid and compatible microstructure in a PEUA copolymer containing 40 wt% MMA led to improved volume shrinkage and abrasive wear properties. researchgate.net The SEM micrographs can reveal details about the fracture surface, phase separation, and the presence of any voids or defects within the polymer network, providing valuable insights into the material's structural integrity. researchgate.net

**sustainable Production and Environmental Considerations in the Butane 1,4 Diol; 2 Propenoic Acid Value Chain**

Biorefinery Approaches for Bio-based Butane-1,4-diol Production

The production of 1,4-butanediol (B3395766) (BDO), a key industrial chemical used in plastics and solvents, is transitioning from energy-intensive petrochemical processes to more sustainable bio-production methods. tandfonline.commdpi.com Biorefineries utilizing microbial fermentation are at the forefront of this change, offering pathways that use renewable feedstocks and potentially reduce greenhouse gas emissions. mdpi.comupenn.edu For instance, the world's first industrial plant for bio-BDO production, operated by Mater-Biotech, uses a fermentation process with sugars as feedstock and reports a reduction in CO2 emissions of over 50% compared to fossil-fuel-based routes. spotchemi.comyoutube.com Life Cycle Assessment (LCA) studies of BDO produced via direct fermentation of sugars from wheat straw also indicate a lower environmental impact compared to the conventional fossil-based product. mdpi.commdpi.com

The core of bio-based BDO production lies in the metabolic engineering of microorganisms to create efficient cellular factories. tandfonline.comtandfonline.com Scientists have successfully engineered bacteria, most notably Escherichia coli, to produce BDO directly from sugars. nih.goved.ac.uknih.gov A landmark study demonstrated the creation of an E. coli strain capable of producing 18 g/L of BDO from glucose over a five-day fermentation by designing and implementing a novel biosynthetic pathway. ed.ac.uk This was achieved through a combination of in silico pathway design and rational metabolic engineering. ed.ac.uknih.gov

The engineered pathways often start from intermediates of the central metabolism, such as succinyl-CoA, a component of the TCA cycle. nih.gov From succinyl-CoA, a series of enzymatic steps, often involving heterologous enzymes from organisms like Clostridium kluyveri and Porphyromonas gingivalis, convert it to 4-hydroxybutyrate (4-HB), which is then further reduced to BDO. ed.ac.uknih.gov Alternative pathways from α-ketoglutarate have also been described. nih.gov

Key strategies in strain engineering to maximize BDO yields include:

Pathway Construction: Introducing exogenous genes to create a de novo BDO biosynthesis pathway. nih.goved.ac.uk

Deletion of Competing Pathways: Eliminating genes for byproduct formation (e.g., acetate, lactate) to direct more carbon flux towards BDO. ed.ac.uk

Redox Balancing: Optimizing the cellular redox state (NADH/NAD+ ratio) to favor the reductive steps in the BDO pathway.

Genetic Stabilization: Integrating the pathway genes into the chromosome and removing unstable genetic elements to create robust strains suitable for industrial scale-up. ed.ac.uk

Beyond E. coli, other microorganisms like Bacillus sp. have been identified that can naturally accumulate small amounts of BDO. tandfonline.com Research continues to explore and optimize various microbial hosts and synthetic biology tools to enhance production efficiency. tandfonline.comnih.gov

Table 1: Examples of Engineered Microorganisms for 1,4-BDO Production

| Microorganism | Precursor | Key Engineering Strategy | Reported Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Glucose | De novo pathway design, deletion of byproduct pathways | 18 g/L | ed.ac.uk |

| Escherichia coli | D-xylose | Quorum-sensing control for autonomous production | Not specified | nih.gov |

| Bacillus sp. C-I05 | Glucose | Natural accumulation, release from cells | 110 mg/L | tandfonline.com |

| Escherichia coli | Molasses | Genetically engineered strain by Genomatica, Inc. | Commercial Scale | upenn.edu |

A crucial aspect of sustainable BDO production is the ability to utilize a wide range of non-food, renewable feedstocks. tandfonline.com This diversifies the supply chain and minimizes competition with food production. mdpi.com

Sugars: Simple sugars like glucose and xylose are the most common feedstocks for microbial fermentation. tandfonline.com Genetically engineered E. coli has been developed to efficiently co-ferment glucose and xylose, which are the primary sugars derived from lignocellulosic biomass. tandfonline.comnih.gov Commercial production has also been achieved using sugars from sources like sugarcane molasses and corn. upenn.eduspotchemi.comresearchgate.net

Lignocellulosic Biomass: Agricultural residues such as wheat straw and corn stover, as well as dedicated energy crops like cardoon, represent abundant and low-cost sources of sugars. mdpi.commdpi.comnih.gov Biorefinery models have been designed to process these materials, involving a pre-treatment step to break down the complex plant structure, followed by enzymatic hydrolysis to release fermentable sugars for BDO production. mdpi.commdpi.com

Succinic Acid: Bio-based succinic acid, itself produced via fermentation, can serve as a platform chemical for BDO. researchgate.netrsc.org This route involves the chemical hydrogenation of succinic acid or its esters (like dimethyl succinate) to BDO. researchgate.netrsc.org This two-step process (fermentation followed by chemical conversion) can achieve high yields, with one study reporting a 91.2% yield for the hydrogenation step. rsc.org

Sustainable Routes to Bio-based 2-Propenoic Acid (Acrylic Acid) Production

Acrylic acid, or 2-propenoic acid, is a major commodity chemical used in a vast array of products, including superabsorbent polymers, coatings, and adhesives. digitellinc.commdpi.com The conventional production method relies on the oxidation of propylene (B89431) derived from fossil fuels. mdpi.comillinois.edu To reduce this dependency, researchers are actively developing sustainable pathways from renewable biomass. digitellinc.comrsc.org

Glycerol, a major byproduct of the biodiesel industry, has emerged as a promising renewable feedstock for acrylic acid production. rsc.orgacs.org The conversion process is typically a two-step catalytic reaction:

Dehydration: Glycerol is first dehydrated to form an intermediate, primarily acrolein. tandfonline.comresearchgate.net This step is catalyzed by acid catalysts such as zeolites, metal oxides, and heteropoly acids. tandfonline.comresearchgate.net

Oxidation: The acrolein intermediate is then selectively oxidized to acrylic acid. tandfonline.comresearchgate.net Mo-V-based mixed oxide catalysts are particularly effective for this step. acs.orgtandfonline.comresearchgate.net

Researchers have developed efficient two-bed catalytic systems where the dehydration and oxidation steps are performed sequentially. acs.orgtandfonline.com One such system, using a Cs2.5H0.5PW12O40/Nb2O5 catalyst for dehydration and a VMo–SiC catalyst for oxidation, achieved a final acrylic acid yield of 75% from glycerol. acs.org Single-catalyst systems that possess both acidic and redox sites are also being explored, with yields of up to 60% being reported. tandfonline.comresearchgate.net A major challenge in this process is catalyst deactivation due to coke formation, which researchers are addressing through catalyst design and optimization of reaction conditions. tandfonline.com Techno-economic analysis suggests that the glycerol-to-acrolein-to-acrylic acid route is a promising alternative to conventional production, showing the lowest CO2 emissions among several assessed pathways. rsc.org

Table 2: Catalytic Systems for Glycerol to Acrylic Acid Conversion

| Catalyst System | Type | Key Intermediate | Max. Acrylic Acid Yield | Reference |

|---|---|---|---|---|

| CsPW-Nb and VMo-SiC | Two-bed | Acrolein | 75% | acs.org |

| W–V–Nb-O | Single-bed | Acrolein | 34% | acs.org |

| H0.1Cs2.5(VO)0.2(PMo12O40)0.25(PW12O40)0.75 | Single-bed | Acrolein | 60% | tandfonline.comresearchgate.net |

| Vanadium-impregnated Zeolite Beta | Single-bed | Acrolein | ~25% selectivity | scielo.br |

An alternative bio-based strategy involves the microbial production of precursor molecules that can be chemically converted to acrylic acid. This approach leverages well-established fermentation technologies.

Lactic Acid: Lactic acid can be sustainably produced in high yields from the fermentation of various sugars. digitellinc.com It can then be catalytically dehydrated to produce acrylic acid. digitellinc.comrenewable-carbon.eu Significant progress has been made in developing catalysts that enhance the selectivity of this reaction. For example, using a composite Na-FAU zeolite catalyst, researchers have achieved a dehydration selectivity of up to 96% and an acrylic acid yield as high as 92%. digitellinc.comdigitellinc.com

3-Hydroxypropionic Acid (3-HP): 3-HP is another key platform chemical that can be produced via fermentation from feedstocks like glucose, xylose, and glycerol. mdpi.comillinois.edu It can be dehydrated with high yields (80-99%) to form acrylic acid. illinois.edu Metabolic engineering efforts have focused on developing microbial strains, such as E. coli and Corynebacterium glutamicum, capable of producing high titers of 3-HP. illinois.eduresearchgate.net Furthermore, direct fermentation routes to produce acrylic acid from glucose via a 3-HP intermediate in a single organism have been successfully demonstrated in engineered E. coli, although titers are still relatively low. researchgate.netnih.gov Other hypothetical metabolic pathways that could lead to high yields of acrylic acid proceed via intermediates like β-alanine. mdpi.comul.ie

While these bio-based routes are promising, economic competitiveness with the established petrochemical process remains a key consideration, incentivizing further research to improve microbial strains and process efficiency. ul.ienih.gov

Environmental Fate and Biodegradation of Butanediol (B1596017) Acrylates

The term "butanediol acrylates" refers to esters formed from butanediol and acrylic acid. Understanding their environmental behavior is crucial for assessing the sustainability of the entire value chain.

Studies on the environmental fate of acrylic acid and its simple esters (methyl, ethyl, and butyl acrylate) show that they have a low potential for persistence or bioaccumulation. nih.gov These compounds can biodegrade rapidly, with acrylic acid being degraded to carbon dioxide in soil in less than a day. nih.gov In a 28-day test, acrylic acid showed 81% degradation, while acrylic esters ranged from 57% to 60%. nih.gov

The biodegradability of polymers derived from these monomers, known as acrylic polymers, is more complex and depends heavily on their specific chemical structure. nih.gov While the C-C backbone of many acrylic polymers is recalcitrant, some microorganisms and enzymes capable of initiating their degradation have been identified. nih.gov

Circular Economy Principles and End-of-Life Considerations for Derived Materials

The transition to a circular economy is a critical aspect of sustainable chemical production, aiming to minimize waste and maximize resource utilization. For polymers derived from butane-1,4-diol and 2-propenoic acid, end-of-life management is dictated by their distinct chemical structures. Polyesters synthesized from butane-1,4-diol, such as polybutylene succinate (B1194679) (PBS), offer multiple pathways for circularity, including mechanical and chemical recycling, as well as biodegradation. In contrast, polymers based on 2-propenoic acid (acrylic acid) present significant challenges due to their robust carbon-carbon backbones, making recycling difficult and biodegradation largely unfeasible.

End-of-Life Pathways for Butane-1,4-diol-Based Polyesters: The Case of PBS

Polybutylene succinate (PBS), an aliphatic polyester (B1180765) synthesized from 1,4-butanediol and succinic acid, is a leading example of a biodegradable polymer with versatile end-of-life options that align with circular economy principles. mdpi.comlearningbreeze.com Its management strategies include organic recycling (composting), mechanical recycling, and chemical recycling (upcycling).

| Number of Recycling Cycles | Key Research Finding | Reference |

|---|---|---|

| Up to 5 Cycles | Progressive increase in melt fluidity (MFR) was observed. Viscosity initially decreased but showed partial recovery after more cycles due to chain branching. Tensile strength and stiffness remained largely stable, while ductility slightly increased. | mdpi.com |

| Up to 7 Cycles | Properties of PBS began to decrease after the second melt extrusion cycle, with evidence of degradation in the material's fractured surface morphology. FTIR analysis showed a decrease in characteristic peaks for C=O and C-O bonds. | bohrium.com |

| Up to 10 Cycles | Tensile strength slightly increased up to the 6th cycle before decreasing. Elongation at break decreased abruptly with an increasing number of cycles. | researchgate.net |

| Multiple Cycles (Simulated) | After initial degradation from hydrolysis, reprocessing led to an unusual increase in both bending strength and molecular weight, suggesting dehydration re-synthesis (esterification) was occurring. | researchgate.net |

Chemical Recycling and Upcycling: Chemical recycling offers a solution for mixed or contaminated plastic waste by breaking the polymer down into its constituent monomers, which can then be purified and re-polymerized to create virgin-quality material. acs.orgikhapp.org For PBS, enzymatic hydrolysis using lipases has been shown to be effective, depolymerizing the polyester back into succinic acid and 1,4-butanediol. researchgate.netnih.gov One innovative concept couples this enzymatic hydrolysis with an electrochemical process that converts the recovered succinic acid into ethene, a valuable chemical feedstock, while the 1,4-butanediol can be regained as a secondary product. nih.gov

Upcycling strategies aim to convert plastic waste into materials with higher value. plastics-technology.combanyannation.com A novel approach for aged or hydrolyzed PBS, which has a lower molecular weight, is vitrimerization. acs.org This process transforms the low-value, degraded polyester into vitrimers—a class of polymers with dynamic covalent bonds—thereby upcycling it into a more robust material. acs.org

Biodegradation: A key advantage of PBS is its biodegradability in various environments, which provides an "end-of-life" option when recycling is not feasible. wikipedia.orgeuroplas.com.vn It can be broken down by microorganisms into carbon dioxide, water, and biomass. nih.govillinois.edu The rate of degradation is influenced by environmental conditions (e.g., soil, compost, marine sediment), temperature, and material properties like crystallinity. europlas.com.vnelsevierpure.comnih.gov Studies have identified specific microorganisms, such as Rhodococcus and Aspergillus versicolor, capable of degrading PBS. wikipedia.orgelsevierpure.com In marine environments, where plastic pollution is a major concern, PBS has been shown to biodegrade, offering a potential solution to problems like "ghost fishing" from abandoned fishing gear. elsevierpure.comelsevierpure.com

| Environment | Duration (days) | Degradation Achieved | Reference |

|---|---|---|---|

| Marine-Sediment Interface | Not specified | 20.3% (pristine PBS), 22.1% (used PBS) | elsevierpure.com |

| Compost | Not specified | 31.9% (pristine PBS), 35.5% (used PBS) | elsevierpure.com |

| Marine Sedimentary (ISO 19679) | 180 | 27.3% conversion to CO₂ | elsevierpure.com |

| Accelerated (Lipase Enzyme) | 10 | 48% biodegradability | elsevierpure.com |

| Soil Burial | 70 | ~4.5% mass loss (pure PBS) | nih.gov |

End-of-Life Hurdles for 2-Propenoic Acid-Based Polymers

Polymers derived from 2-propenoic acid (acrylics), such as polymethyl methacrylate (B99206) (PMMA), face significant end-of-life challenges that hinder their circularity. nih.govresearchgate.net Their high durability and weather resistance, while beneficial in applications, are due to a stable carbon-carbon backbone that is not readily broken down by natural processes or conventional recycling methods. pdmsourcings.comnih.gov

Recycling Challenges: Acrylics are classified as a Group 7 ("other") plastic, meaning they are not typically collected in municipal recycling streams and require specialized facilities. it-recycle.uk Mechanical recycling is possible but has limitations; the process can degrade the material's quality, and contaminants cannot be easily removed, limiting the applications of the recycled product. trinseo.com Furthermore, some forms, like cast acrylic sheets, cannot be mechanically recycled effectively due to their molecular structure. trinseo.com

Chemical Recycling as a Viable Path: Chemical recycling, specifically depolymerization through pyrolysis, is a more promising route for acrylics like PMMA. azom.com This process can break the polymer down to its monomer (methyl methacrylate, or MMA) with high purity. trinseo.comazom.com This recovered monomer can then be used to produce new, virgin-quality acrylic, effectively closing the loop. trinseo.com

Inherent Lack of Biodegradability: The robust C-C backbone of acrylic polymers makes them highly recalcitrant to microbial degradation. nih.govnih.gov Unlike polyesters such as PBS, they lack the hydrolyzable ester linkages that microorganisms can easily attack. nih.gov Consequently, acrylics persist in the environment for hundreds of years and are not considered biodegradable. pdmsourcings.comazom.com Current research is exploring the synthesis of backbone-degradable acrylics by incorporating cleavable linkages into the polymer chain, but these are not yet in widespread commercial use. digitellinc.com

**emerging Research Directions and Future Perspectives**

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 1,4-butanediol (B3395766) (BDO), the precursor to BDDA, and the subsequent esterification with acrylic acid are critical processes where catalytic innovation can lead to significant improvements in efficiency, selectivity, and sustainability.

Current industrial production of BDO often relies on energy-intensive petrochemical routes. nih.gov Emerging research focuses on developing catalysts for alternative, greener pathways. One promising approach is the hydrogenation of maleic anhydride (B1165640), which can be derived from bio-based sources. rsc.org Researchers have reported high BDO yields (88.3%) and 100% maleic anhydride conversion using a Cu–0.03Mo/SiO₂ catalyst, which also demonstrated excellent long-term stability. rsc.org Another innovative route starts from biomass-derived 1,4-anhydroerythritol. A dual-catalyst system, comprising ReOₓ–Au/CeO₂ and a carbon-supported rhenium catalyst, has achieved a BDO yield of approximately 90% at relatively mild temperatures (413 K). rsc.org For the direct hydrogenation of 2-butyne-1,4-diol (B31916) to BDO, activated nickel catalysts with porous foam structures are being developed to improve resource efficiency and maintain high yields and selectivities. google.com

Furthermore, the production of BDO through biotechnological routes is gaining significant attention. Metabolic engineering and synthetic biology are being used to create engineered microorganisms, such as Escherichia coli, capable of producing BDO from renewable feedstocks. nih.govnih.gov These bio-based approaches represent a major shift towards sustainable chemical manufacturing. nih.gov

For the esterification of BDO with acrylic acid to form BDDA, research is aimed at developing catalysts that minimize side reactions and reduce the need for extensive purification. While traditional acid catalysts are effective, they can lead to byproducts. Solid acid catalysts and enzymatic processes are being explored as more selective and environmentally friendly alternatives. Optimizing these catalytic systems is crucial for producing high-purity BDDA required for advanced applications. mdpi.com

Table 1: Comparison of Catalytic Systems for 1,4-Butanediol (BDO) Production

| Precursor | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| Maleic Anhydride | Cu–0.03Mo/SiO₂ | 100% conversion, 88.3% BDO yield, good long-term stability. | rsc.org |

| 1,4-Anhydroerythritol | ReOₓ–Au/CeO₂ + ReOₓ/C | ~90% BDO yield at a relatively low temperature (413 K). | rsc.org |

| 2-Butyne-1,4-diol | Activated Nickel (Porous Foam) | Aims to maximize resource conservation while maintaining high yields. | google.com |

Integration of Butanediol (B1596017) Acrylate (B77674) Chemistry with Advanced Manufacturing Technologies (e.g., 3D Printing)

1,4-Butanediol diacrylate is a key component in resins for advanced manufacturing, particularly in vat photopolymerization (VP) 3D printing techniques like stereolithography (SLA) and digital light processing (DLP). adakem.comrsc.orgnih.gov As a difunctional monomer, BDDA acts as a crosslinking agent, which upon curing, forms a rigid and stable polymer network. sigmaaldrich.com This property is essential for fabricating high-resolution, mechanically robust 3D objects. nih.gov

The integration of BDDA into 3D printing resins allows for the precise tuning of material properties. Its low viscosity is advantageous for resin formulation, and its high reactivity enables rapid curing, which is crucial for increasing printing speed. adakem.com Research in this area focuses on formulating novel photopolymer resins that leverage BDDA to create materials with tailored characteristics, such as enhanced flexibility, impact resistance, and thermal stability. polysciences.comspecialchem.com

Recent advancements in VP highlight the need for new materials and next-generation processing methods. rsc.orgosti.gov The field is moving towards creating biocompatible and biodegradable materials for medical applications. researchgate.net For example, a novel 1,4-butanediol thermoplastic polyurethane elastomer has been validated for 3D bioprinting, demonstrating its potential for creating artificial tissues, particularly for cartilage repair. researchgate.net The use of BDDA and its derivatives in these biocompatible resins is a critical area of exploration for tissue engineering and regenerative medicine. sigmaaldrich.comresearchgate.net

Table 2: Role of 1,4-Butanediol Diacrylate in 3D Printing Applications

| Application Area | Function of BDDA | Resulting Properties | Reference |

|---|---|---|---|

| High-Performance Plastics | Crosslinking Agent | Flexible and rigid plastics with high reactivity and low shrinkage. | adakem.com |

| 3D Printing Resins | Monomer/Crosslinker | Contributes to high-strength photopolymers with rapid curing. | polysciences.com |

| Tissue Engineering | Biomaterial Scaffold Component | Creates biocompatible structures with tunable mechanical properties for cell growth. | sigmaaldrich.comresearchgate.net |

Design of Stimuli-Responsive and Smart Materials

Stimuli-responsive polymers, or "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to small environmental triggers. nih.govhacettepe.edu.tr These triggers can be internal, such as pH or enzymes, or external, like temperature, light, or magnetic fields. nih.gov The incorporation of BDDA as a crosslinker into polymer networks is a promising strategy for creating such intelligent materials.

The crosslinked structure provided by BDDA can be combined with functional monomers that are sensitive to specific stimuli. For example, polymers containing weak acidic or basic groups can exhibit pH-responsive behavior, swelling or collapsing as the pH of the surrounding environment changes. hacettepe.edu.tr This mechanism is particularly relevant for drug delivery systems, where a drug can be released in the acidic environment of a tumor or within specific cellular compartments like lysosomes. acs.org

Researchers are designing multi-stimuli responsive materials by combining different responsive components. hacettepe.edu.trrsc.org For instance, a polymer could be engineered to respond to both temperature and pH. BDDA can provide the structural integrity for hydrogels that exhibit such dual responsiveness. These smart hydrogels have potential applications in biosensing, diagnostics, and tissue engineering. nih.gov The development of fluorinated, acrylate-based polymers has also shown promise for creating responsive systems for advanced medical imaging, such as ¹⁹F MRI. nih.gov